molecular formula C19H31NSSn B169549 2-Tributylstannylbenzothiazole CAS No. 105445-58-7

2-Tributylstannylbenzothiazole

Cat. No. B169549
M. Wt: 424.2 g/mol
InChI Key: BIXRSCVOWFUPML-UHFFFAOYSA-N
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Patent
US07378240B2

Procedure details

20 ml of freshly distilled THF was flushed for 30 min with a stream of nitrogen after which benzothiazole (1.0 g, 7.4 mmol) was added. After being flushed for another 30 min, the solution was cooled to −78° C. and placed under inert nitrogen atmosphere. 0.9 equivalents of n-BuLi (2 M solution in hexane, 2.66 ml, 6.66 mmol) was added dropwise over a period of 30 min, during which the solution turned to deep red. The solution was kept at −78° C. for 1 h and then tri-n-butyltin chloride (2.0 mi, 7.4 mmol) was added dropwise over a period of 1 h. During this addition, the solution shifted from deep red to brownish yellow, then to greenish blue and finally to light brown. After yet another hour at −78° C., the solution was allowed to reach room temperature. The THF was removed on a rotary evaporator and the product, a yellow oil, was isolated by distillation in vacuo. Yield: 2.47 g, 79%. 1H NMR (CDCl3): δ 0.90 (t, J═S, 9H, Bu3Sn), 1.29 (in, 6H, Bu3Sn), 1.35 (m, 6H, Bu3Sn), 1.63 (t, J=8, 6H, Bu3Sn), 7.37 (t, J=8, 1H, ArH), 7.46 (t, J=8, 1H, ArH, 7.96 (d, J=8, 1H, ArH), 8.17 (D, J=8, 1H, ArH).
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
7.4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[Li]CCCC.[CH2:15]([Sn:19](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH3:18]>C1COCC1>[CH2:24]([Sn:19]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:20][CH2:21][CH2:22][CH3:23])[C:2]1[S:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=1)[CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
2.66 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
7.4 mmol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Three
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1 g
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After being flushed for another 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
During this addition
WAIT
Type
WAIT
Details
After yet another hour at −78° C.
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
The THF was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product, a yellow oil, was isolated by distillation in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCC)[Sn](C=1SC2=C(N1)C=CC=C2)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.